Ethyl adamantane-1-carboxylate

Description

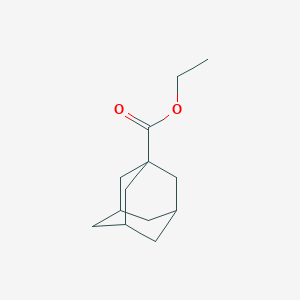

Structure

3D Structure

Properties

IUPAC Name |

ethyl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-15-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEXGNJRYPOUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175109 | |

| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-73-7 | |

| Record name | Ethyl 1-adamantanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl tricyclo[3.3.1.13,7]decane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl adamantane-1-carboxylate from 1-adamantanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl adamantane-1-carboxylate from 1-adamantanecarboxylic acid, a key intermediate in the development of various pharmaceuticals. The rigid and lipophilic adamantane cage is a valuable pharmacophore, and its ethyl ester derivative serves as a versatile building block in medicinal chemistry. This document provides a comparative analysis of the primary synthetic routes, detailed experimental protocols, and comprehensive characterization data to support research and development efforts.

Executive Summary

Two principal methods for the synthesis of this compound from 1-adamantanecarboxylic acid are presented: the direct Fischer-Speier esterification and a two-step conversion via the corresponding acyl chloride. While Fischer esterification offers a more direct approach, the acyl chloride route often provides higher yields due to its non-equilibrium nature. This guide provides detailed methodologies for both pathways, allowing researchers to select the most suitable approach based on their specific requirements for yield, purity, and experimental convenience.

Comparative Overview of Synthetic Methods

| Method | Description | Advantages | Disadvantages |

| Fischer-Speier Esterification | Direct acid-catalyzed reaction of 1-adamantanecarboxylic acid with ethanol. | One-step process, simpler procedure. | Equilibrium reaction, may require a large excess of ethanol and/or removal of water to achieve high conversion. |

| Via 1-Adamantanecarbonyl Chloride | Two-step process involving the conversion of the carboxylic acid to its acyl chloride, followed by reaction with ethanol. | Generally higher yielding as the second step is not an equilibrium. The acyl chloride is highly reactive. | Two-step process, requires the use of a chlorinating agent like thionyl chloride. |

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method involves the direct esterification of 1-adamantanecarboxylic acid with ethanol using a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by using a large excess of ethanol, which also serves as the solvent.

Reaction Scheme:

Materials:

-

1-Adamantanecarboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantanecarboxylic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation to yield the pure ester.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Yield (%) |

| 1-Adamantanecarboxylic acid | 180.25 | 0.055 | 10.0 | - | - |

| Ethanol | 46.07 | 0.55 | 25.3 | 32.1 | - |

| Sulfuric Acid | 98.08 | 0.0055 | 0.54 | 0.3 | - |

| This compound | 208.30 | - | - | - | ~70-85 |

Note: The provided quantitative data is illustrative and may need optimization for specific laboratory conditions.

Method 2: Synthesis via 1-Adamantanecarbonyl Chloride

This two-step method involves the initial conversion of 1-adamantanecarboxylic acid to the more reactive 1-adamantanecarbonyl chloride, which is then reacted with ethanol to form the ester. This method typically results in higher yields as the final step is not an equilibrium reaction.

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride

Reaction Scheme:

Materials:

-

1-Adamantanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add 1-adamantanecarboxylic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (e.g., 1.5-2.0 eq), either neat or in a solvent like toluene.

-

Heat the reaction mixture to reflux (around 70-80 °C) for 2-3 hours, or until the evolution of gas ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation, optionally as an azeotrope with toluene.

-

The resulting crude 1-adamantanecarbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Yield (%) | Melting Point (°C) |

| 1-Adamantanecarboxylic acid | 180.25 | 0.139 | 25.0 | - | - | - |

| Thionyl Chloride | 118.97 | 0.181 | 21.5 | 13.1 | - | - |

| 1-Adamantanecarbonyl Chloride | 198.69 | - | - | - | ~89 | 49-51 |

Step 2: Synthesis of this compound from 1-Adamantanecarbonyl Chloride

Reaction Scheme:

Materials:

-

1-Adamantanecarbonyl chloride

-

Absolute ethanol

-

A weak base (e.g., pyridine or triethylamine, optional)

-

Diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-adamantanecarbonyl chloride (1.0 eq) in an inert solvent like diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of absolute ethanol (1.1 eq) and a weak base like pyridine (1.1 eq, to neutralize the HCl byproduct) in diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove the base), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Yield (%) |

| 1-Adamantanecarbonyl Chloride | 198.69 | 0.050 | 9.93 | - | - |

| Ethanol | 46.07 | 0.055 | 2.53 | 3.21 | - |

| Pyridine | 79.10 | 0.055 | 4.35 | 4.44 | - |

| This compound | 208.30 | - | - | - | >90 |

Note: The provided quantitative data is illustrative and may need optimization for specific laboratory conditions.

Characterization of this compound

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₂ |

| Molar Mass | 208.30 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 90-91 °C at 1 mmHg |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.08 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.00 (br s, 3H, Ad-H), 1.87 (br s, 6H, Ad-H), 1.70 (br s, 6H, Ad-H), 1.22 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 177.5 (C=O), 60.2 (-OCH₂CH₃), 41.0 (Ad-C), 39.1 (Ad-C), 36.5 (Ad-C), 28.1 (Ad-C), 14.3 (-OCH₂CH₃).

-

IR (neat, cm⁻¹): 2905, 2850 (C-H stretching of adamantane), 1725 (C=O stretching of ester), 1250, 1095 (C-O stretching).

-

Mass Spectrometry (EI, m/z): 208 (M⁺), 180, 135 (base peak, [Ad-CO]⁺).

Workflow and Logic Diagrams

General Experimental Workflow for Synthesis and Purification:

Logical Relationship of Synthetic Pathways:

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl adamantane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl adamantane-1-carboxylate, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional adamantane core. The unique structure of this compound imparts desirable properties such as lipophilicity and metabolic stability, making its precise characterization essential for research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.08 | Quartet | 7.1 | -O-CH₂ -CH₃ |

| 1.99 | Broad Singlet | Adamantane-H (methine, 3H) | |

| 1.86 | Broad Singlet | Adamantane-H (methylene, 6H) | |

| 1.68 | Broad Singlet | Adamantane-H (methylene, 6H) | |

| 1.21 | Triplet | 7.1 | -O-CH₂-CH₃ |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | C =O |

| 60.1 | -O-CH₂ -CH₃ |

| 41.1 | Adamantane-C (quaternary) |

| 38.9 | Adamantane-CH₂ |

| 36.5 | Adamantane-CH₂ |

| 28.0 | Adamantane-CH |

| 14.3 | -O-CH₂-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2905 | Strong | C-H stretch (adamantane) |

| 2850 | Strong | C-H stretch (adamantane) |

| 1725 | Strong | C=O stretch (ester) |

| 1240 | Strong | C-O stretch (ester) |

| 1095 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization).[1]

| m/z | Relative Intensity (%) | Assignment |

| 208 | ~25 | [M]⁺ (Molecular Ion) |

| 163 | ~15 | [M - OCH₂CH₃]⁺ |

| 135 | 100 | [Adamantyl]⁺ |

| 107 | ~20 | [C₈H₁₁]⁺ (fragment of adamantyl cation) |

| 93 | ~30 | [C₇H₉]⁺ (fragment of adamantyl cation) |

| 79 | ~40 | [C₆H₇]⁺ (fragment of adamantyl cation) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients were collected. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were collected. The spectrum was proton-decoupled. The FID was Fourier transformed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum. 16 scans were co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source.[1]

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Ionization: Electron ionization was performed at an electron energy of 70 eV.[1]

-

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Ethyl Adamantane-1-carboxylate (CAS 2094-73-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl adamantane-1-carboxylate, identified by CAS number 2094-73-7, is an ester derivative of adamantane-1-carboxylic acid. The adamantane core, a rigid, lipophilic, three-dimensional diamondoid cage structure, has garnered significant attention in medicinal chemistry. Its unique scaffold has led to the development of several successful therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, potential biological activities, and safety information for this compound. While specific biological data for this ethyl ester are limited, this guide draws upon the extensive research on related adamantane derivatives to infer its potential pharmacological applications and mechanisms of action.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| CAS Number | 2094-73-7 | [3] |

| Molecular Formula | C₁₃H₂₀O₂ | [3][4] |

| Molecular Weight | 208.30 g/mol | [3][4] |

| IUPAC Name | ethyl tricyclo[3.3.1.1³,⁷]decane-1-carboxylate | [3] |

| Synonyms | Ethyl 1-adamantanecarboxylate, 1-Carbethoxyadamantane | [4][5] |

| Appearance | Colorless to almost colorless clear liquid, or white crystalline powder | [5][6] |

| Boiling Point | 123 °C @ 9.00 mm Hg; 90-91°C @ 1mm | [3][5] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.4890 | [1][5] |

| Flash Point | 90-91°C/1mm | [5] |

| Solubility | Soluble in alcohol. Sparingly soluble in water. | [3][6] |

| logP (o/w) | 3.699 (est) | [3] |

| Vapor Pressure | 0.011000 mmHg @ 25.00 °C (est) | [3] |

Synthesis and Analytical Characterization

Synthesis

This compound is typically synthesized via the esterification of adamantane-1-carboxylic acid with ethanol.[5] Adamantane-1-carboxylic acid itself can be prepared through various methods, including the Koch-Haaf reaction from adamantane.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane-1-carboxylic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both solvent and reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis workflow for this compound.

Analytical Characterization

The structure and purity of this compound are confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and complex multiplets for the protons of the adamantane cage.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, and the carbons of the adamantane skeleton.

GC-MS is a valuable tool for assessing the purity and confirming the molecular weight of the compound. The gas chromatogram should show a single major peak, and the mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (m/z = 208.3) and characteristic fragmentation patterns.[8]

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported, the adamantane scaffold is a well-established pharmacophore.[4][9] Adamantane derivatives have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Antiviral Activity

Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity, particularly against the influenza A virus.[10] The mechanism of action involves the inhibition of the M2 proton ion channel of the virus, which is crucial for viral uncoating and replication.[11] The lipophilic nature of the adamantane cage facilitates its interaction with the transmembrane domain of the M2 protein.[12]

Mechanism of antiviral action of adamantane derivatives.

Antibacterial and Antifungal Activities

Several adamantane derivatives have been reported to possess antibacterial and antifungal properties.[4][13] Adamantane-carboxylic acid, the precursor to the ethyl ester, has shown inhibitory activity against Gram-positive and some Gram-negative bacteria by potentially altering the permeability of the bacterial cell membrane.[14]

Neurological Applications

Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is used in the treatment of Alzheimer's disease.[11] The adamantane moiety plays a key role in blocking the NMDA receptor channel.[11]

Other Potential Activities

Research on adamantane derivatives has also explored their potential as:

-

Antidiabetic agents , with some adamantane carboxylic acid derivatives showing potent inhibition of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity and diabetes treatment.[15]

An in vitro study on derivatives of 1-adamantane carboxylic acid investigated their effects on induced human platelet aggregation.[16]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is intended for laboratory research use.[9][17] While comprehensive toxicological data is limited, standard laboratory safety precautions should be observed.

| Safety Aspect | Recommendation | Reference(s) |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes. | [9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents. | [9][17] |

| First Aid | If inhaled: Move to fresh air. In case of skin contact: Wash off with plenty of water. In case of eye contact: Rinse immediately with plenty of water. If swallowed: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. | [9][18] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. | [9] |

| Toxicological Data | Oral, dermal, and inhalation toxicity data are largely unavailable. | [3][9] |

| Ecological Data | No data available on toxicity to fish, daphnia, algae, or microorganisms. | [9] |

Conclusion

This compound (CAS 2094-73-7) is a versatile chemical with applications in fragrance and as a building block in organic synthesis. While direct biological studies on this specific ester are scarce, the extensive body of research on adamantane derivatives highlights its potential as a pharmacologically active compound. The unique properties of the adamantane cage suggest that this compound could be a valuable subject for further investigation in drug discovery and development, particularly in the areas of antiviral, antibacterial, and neurological research. Researchers are encouraged to handle this compound with appropriate safety precautions due to the limited toxicological data available.

References

- 1. 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum [chemicalbook.com]

- 2. Ethyl 1-Adamantanecarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of the derivatives of 1-adamantane carboxylic acid to induced plateletaggregation human in vitro - Gil’mutdinova - Vestnik of Samara University. Natural Science Series [journals.ssau.ru]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. Ethyladamantane-1-carboxylate [webbook.nist.gov]

An In-Depth Technical Guide to the Physical Properties of Ethyl Adamantane-1-Carboxylate

This technical guide provides a comprehensive overview of the physical properties of Ethyl adamantane-1-carboxylate, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for experimental design and compound characterization.

Physical Properties Data

This compound is described as a white crystalline powder.[1][2] The quantitative physical properties are summarized in the table below.

| Physical Property | Value | Conditions | Reference |

| Appearance | White crystalline powder | - | [1][2] |

| Boiling Point | 261.8 °C | at 760 mmHg | [3] |

| 123 °C | Not specified | [4] | |

| 89 °C | at 9.55 Torr | [1] | |

| 90-91 °C | at 1 mmHg | [1][2] | |

| 123 °C (396 K) | at 0.01 bar | [5] | |

| Flash Point | 109.9 °C | - | [3] |

| 90-91 °C | at 1 mmHg | [1] | |

| Density | 1.1 ± 0.1 g/cm³ | - | [1] |

| Vapor Pressure | 0.0113 mmHg | at 25°C | [1][2] |

| Refractive Index | 1.525 | - | [1] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the provided literature, this section outlines standard methodologies for such characterizations.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[6] It is a critical indicator of a compound's purity, with pure substances typically exhibiting a sharp melting point range.[7]

A common method for determining the melting point is through the use of a melting point apparatus, such as a Thiele tube or a digital device like a Mel-Temp or DigiMelt.[6][7] The general procedure is as follows:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus, which is then heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] It is important to note that the boiling point is highly dependent on pressure.

For determining the boiling point of a small quantity of liquid, the following procedure using a Thiele tube can be employed:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The apparatus is heated in a Thiele tube containing oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Visualizations

The following diagram illustrates a general workflow for the characterization of a chemical compound such as this compound.

Caption: Workflow for the physical and chemical characterization of a synthesized compound.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. This compound|2094-73-7-Maohuan Chemical [bschem.com]

- 4. Ethyl 1-Adamantanecarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Ethyladamantane-1-carboxylate [webbook.nist.gov]

- 6. scribd.com [scribd.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Solubility and Stability of Ethyl Adamantane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl adamantane-1-carboxylate, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into the handling and application of this compound.

Executive Summary

This compound, a derivative of adamantane, possesses a unique rigid, cage-like structure that imparts significant lipophilicity.[1][2] This characteristic is of considerable interest in drug design, as the adamantane moiety can enhance the pharmacokinetic properties of therapeutic agents, such as metabolic stability and bioavailability.[2] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, from early-stage screening to formulation. This guide details these properties, providing both qualitative and quantitative data where available, alongside standardized experimental methodologies for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and physiological environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2094-73-7 | [3][4] |

| Molecular Formula | C₁₃H₂₀O₂ | [3][4] |

| Molecular Weight | 208.30 g/mol | [3][4] |

| Appearance | Colorless liquid or solid | [5] |

| Boiling Point | 90-91 °C at 1 mmHg | [6] |

| Density | 1.106 g/cm³ (predicted) | [6] |

| Refractive Index | 1.4890 | [6] |

| Vapor Pressure | 0.0113 mmHg at 25 °C | [6] |

Solubility Profile

The bulky and nonpolar adamantane cage dominates the molecular structure of this compound, rendering it highly lipophilic. Consequently, its solubility is poor in aqueous media but favorable in many organic solvents. A qualitative and estimated quantitative solubility profile is provided in Table 2.

Table 2: Solubility Data for this compound

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) | Reference |

| Water | Insoluble | < 0.1 | [7] |

| Methanol | Slightly Soluble | 1 - 5 | [7] |

| Ethanol | Soluble | > 10 | [7] |

| Chloroform | Soluble | > 10 | [7] |

| Dichloromethane | Soluble | > 10 | [7] |

| Acetone | Soluble | > 10 | |

| Benzene | Soluble | > 10 | |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 | [8] |

| Diethyl Ether | Soluble | > 5 |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the quantitative determination of the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility from the measured concentration and the dilution factor.

Solubility Determination Workflow

Stability Profile

Adamantane derivatives are generally known for their high thermal and chemical stability due to the strain-free and rigid cage structure.[9] However, the ester functional group in this compound is susceptible to hydrolysis, and the compound may also be sensitive to light.

Hydrolytic Stability

The ester linkage can be cleaved under both acidic and basic conditions to yield adamantane-1-carboxylic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature. Studies on similar adamantane derivatives have shown that they are relatively stable under acidic conditions and more susceptible to hydrolysis at neutral or alkaline pH.[10][11]

4.1.1 Experimental Protocol for Hydrolytic Stability Assessment

Objective: To evaluate the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Buffer solutions of various pH (e.g., pH 1.2, 7.4, 9.0)

-

Acetonitrile or other suitable co-solvent

-

Thermostatically controlled water bath or incubator

-

HPLC system

Procedure:

-

Prepare a stock solution of this compound in a suitable co-solvent like acetonitrile.

-

Add a small aliquot of the stock solution to pre-warmed buffer solutions of different pH values to achieve the desired final concentration. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in the mobile phase or another suitable solvent to stop further degradation.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound.

-

Plot the natural logarithm of the concentration of the ester versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated using the equation t₁/₂ = 0.693/k.[10]

Hydrolysis Pathway

Thermal Stability

The adamantane core is exceptionally stable at high temperatures. The thermal stability of this compound is therefore likely to be governed by the stability of the ester functional group.

4.2.1 Experimental Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen flow) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs.

Photostability

Exposure to light, particularly UV radiation, can potentially lead to the degradation of organic molecules.

4.3.1 Experimental Protocol for Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile)

-

Chemically inert and transparent containers (e.g., quartz cells)

-

A light source providing a combination of visible and UV light (as per ICH Q1B guidelines)[12]

-

Control samples protected from light (e.g., wrapped in aluminum foil)

-

HPLC system

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Place the solution in transparent containers and expose them to a controlled light source.

-

Simultaneously, store control samples of the same solution protected from light at the same temperature.

-

At specified time intervals, withdraw samples from both the exposed and control groups.

-

Analyze the samples by HPLC to determine the concentration of this compound.

-

Compare the concentration of the ester in the exposed samples to that in the control samples to determine the extent of photodegradation. Any new peaks in the chromatogram of the exposed sample should be investigated as potential degradation products.

Synthesis and Purification

This compound is typically synthesized via Fischer esterification of adamantane-1-carboxylic acid with ethanol in the presence of an acid catalyst.[13]

5.1 Experimental Protocol for Synthesis

Objective: To synthesize this compound from adamantane-1-carboxylic acid.

Materials:

-

Adamantane-1-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve adamantane-1-carboxylic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography if necessary.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyladamantane-1-carboxylate [webbook.nist.gov]

- 4. Ethyladamantane-1-carboxylate [webbook.nist.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chembk.com [chembk.com]

- 7. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. j.uctm.edu [j.uctm.edu]

- 12. database.ich.org [database.ich.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Adamantane Moiety: A Diamondoid Scaffold in Modern Chemistry and Drug Development

An In-depth Technical Guide

Abstract: Adamantane, the simplest diamondoid, possesses a unique combination of properties including a rigid, strain-free cage-like structure, high thermal stability, and significant lipophilicity. First isolated from petroleum in 1933, its unique three-dimensional architecture has made it a foundational building block in medicinal chemistry, materials science, and nanotechnology. The incorporation of the adamantane scaffold into drug molecules has led to the development of crucial therapeutics, including antiviral, anti-Parkinsonian, and antidiabetic agents. This guide provides a comprehensive overview of the discovery and history of adamantane derivatives, their physicochemical properties, and their transformative role in drug development. It details key experimental protocols for their synthesis and visualizes critical biological mechanisms and historical timelines to provide a thorough resource for researchers, scientists, and professionals in drug development.

Introduction: The Adamantane Cage

Adamantane (C₁₀H₁₆) is a polycyclic hydrocarbon whose carbon framework mimics a subunit of the diamond crystal lattice.[1][2] This structure, formally known as tricyclo[3.3.1.1³⁷]decane, consists of four fused cyclohexane rings in the "armchair" configuration, resulting in a highly symmetrical, rigid, and virtually strain-free molecule.[2][3] Its name is derived from the Greek adamantinos, meaning "related to steel or diamond".[2] The unique properties conferred by this cage-like structure—notably its high lipophilicity, metabolic stability, and ability to orient substituents in a precise three-dimensional space—have made it an invaluable scaffold in medicinal chemistry.[4] By incorporating the adamantyl group, medicinal chemists can favorably modulate a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, often enhancing bioavailability or prolonging its plasma half-life.[4][5]

Discovery and History: From Theory to Scalable Synthesis

The journey of adamantane from a theoretical curiosity to a readily available chemical building block is marked by several key milestones. The concept of adamantane was first suggested in 1924 by H. Decker.[2] However, it was not until 1933 that Czech chemists Stanislav Landa and Vladimir Macháček successfully isolated a few milligrams of the compound from petroleum fractions.[1][6]

The first total synthesis was a complex, multi-step process achieved by Vladimir Prelog in 1941, which produced adamantane with a very low overall yield, making it impractical for widespread study.[7] The pivotal moment in adamantane chemistry came in 1957, when Paul von Ragué Schleyer developed a remarkably simple and efficient synthesis.[2] Schleyer's method involved the Lewis-acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, which dramatically improved the yield and made adamantane and its derivatives readily accessible for research and development for the first time.[7][8] This breakthrough effectively launched a new field of chemistry focused on polyhedral organic compounds and paved the way for the discovery of numerous adamantane-based drugs.[2]

Physicochemical Properties of Adamantane Derivatives

The adamantane cage significantly influences the physical properties of its derivatives. Pure adamantane is a colorless crystalline solid with a high melting point of 270 °C and a characteristic camphor-like odor.[2] It is practically insoluble in water but readily dissolves in nonpolar organic solvents.[2] The introduction of functional groups to the adamantane scaffold modulates these properties, which is a key strategy in drug design.

| Property | Adamantane | Amantadine | Rimantadine | Memantine |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₇N | C₁₂H₂₁N | C₁₂H₂₁N |

| Molar Mass (g·mol⁻¹) | 136.24 | 151.25 | 179.32 | 179.32 |

| Melting Point (°C) | 270 (sublimes) | 360 (decomposes) | 373-375 (HCl salt) | 292 (HCl salt) |

| Appearance | White crystalline solid | White crystalline powder | White crystalline powder | White to off-white powder |

| Solubility in Water | Poorly soluble | Soluble | Sparingly soluble | Soluble |

| logP (Octanol/Water) | ~2.5 | ~2.9 | ~3.3 | ~3.4 |

Table 1: Comparative physicochemical properties of adamantane and key amine derivatives. Data compiled from various sources.[2][9]

Adamantane in Drug Development

The unique structural and physicochemical properties of adamantane have been exploited to create a range of clinically important drugs.[10]

Antiviral Agents: Amantadine and Rimantadine

The first successful medicinal application of an adamantane derivative was amantadine, which was approved in 1966 for prophylaxis against influenza A virus.[11] Its antiviral activity was first reported in 1963.[11] Amantadine and its derivative, rimantadine, function by targeting the M2 protein of the influenza A virus.[5][12] The M2 protein is a homotetrameric proton channel essential for viral replication; it facilitates the acidification of the virion's interior, which is a critical step for the release of viral genetic material into the host cell cytoplasm.[5][11] Amantadine and rimantadine act as channel blockers, inserting into the pore of the M2 tetramer and physically obstructing the flow of protons.[5][11] This inhibition prevents the uncoating of the virus, thereby halting its replication cycle.[13] Due to widespread resistance, these drugs are no longer recommended for treating influenza.[12]

| Compound | CC₅₀ (μg/mL) in MDCK cells | IC₅₀ (μg/mL) vs. Influenza A/H3N2 | Selectivity Index (SI) |

| Amantadine | > 100 | 12.5 | > 8 |

| Rimantadine | > 100 | 10.0 | > 10 |

| Glycyl-rimantadine | > 100 | 7.5 | > 13.3 |

Table 2: Comparative in vitro antiviral activity of adamantane derivatives. The 50% cytotoxic concentration (CC₅₀) indicates toxicity to host cells, while the 50% inhibitory concentration (IC₅₀) measures antiviral efficacy. A higher Selectivity Index (SI = CC₅₀/IC₅₀) indicates a more favorable safety profile.[14]

Neurological Agents: Memantine

Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.[15][16] Its therapeutic effect is derived from its role as a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[17][18] In Alzheimer's disease, pathological overstimulation of NMDA receptors by the neurotransmitter glutamate is thought to contribute to neuronal excitotoxicity and cognitive decline.[16][18] Memantine works by preferentially blocking the NMDA receptor's ion channel when it is excessively open, thus inhibiting the prolonged influx of Ca²⁺ ions that leads to neuronal damage.[18] A key feature of its mechanism is its voltage dependency and fast on/off kinetics, which allows it to block pathological, tonic glutamate stimulation while sparing the normal, transient synaptic activity required for learning and memory.[17]

References

- 1. ias.ac.in [ias.ac.in]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adamantane - American Chemical Society [acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]

- 9. Adamantane (CAS 281-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amantadine - Wikipedia [en.wikipedia.org]

- 12. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. goodrx.com [goodrx.com]

- 17. droracle.ai [droracle.ai]

- 18. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

Ethyl Adamantane-1-Carboxylate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl adamantane-1-carboxylate is a key synthetic intermediate that leverages the unique physicochemical properties of the adamantane cage. Its rigid, three-dimensional structure and lipophilic nature make it a valuable building block in medicinal chemistry and materials science. The adamantane moiety can enhance the pharmacokinetic properties of drug candidates by improving metabolic stability, increasing lipophilicity, and providing a rigid scaffold for precise pharmacophore orientation. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Introduction

The adamantane scaffold, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has garnered significant attention in drug discovery and development.[1][2] Its incorporation into bioactive molecules can profoundly influence their absorption, distribution, metabolism, and excretion (ADME) properties.[3] this compound serves as a versatile and readily accessible entry point to a wide array of functionalized adamantane derivatives. This document outlines its synthesis, key reactions, and the strategic application of this building block in the synthesis of molecules with therapeutic potential.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2094-73-7 | [4][5] |

| Molecular Formula | C₁₃H₂₀O₂ | [6] |

| Molecular Weight | 208.30 g/mol | [6] |

| Appearance | White crystalline powder or colorless liquid | [4][7] |

| Boiling Point | 90-91 °C at 1 mmHg | [7] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Sparingly soluble in water | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 4.11 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.00 (s, 3H, Adamantane-H), 1.88 (s, 6H, Adamantane-H), 1.71 (s, 6H, Adamantane-H), 1.24 (t, J=7.1 Hz, 3H, OCH₂CH₃) | [8][9] |

| ¹³C NMR (CDCl₃) | δ 177.5 (C=O), 60.5 (OCH₂CH₃), 41.0 (C-1), 39.0 (Adamantane-CH), 36.5 (Adamantane-CH₂), 28.1 (Adamantane-CH), 14.4 (OCH₂CH₃) | [6][10] |

| Mass Spectrum (EI) | m/z (%): 208 (M⁺, 25), 163 (100), 135 (80), 107 (30), 93 (45), 79 (50) | [5] |

| IR (liquid film) | ν (cm⁻¹): 2905, 2850 (C-H), 1725 (C=O), 1250, 1095 (C-O) | [6] |

Synthesis of this compound

This compound is most commonly synthesized via the Fischer esterification of 1-adamantanecarboxylic acid with ethanol in the presence of a strong acid catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. kbfi.ee [kbfi.ee]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Studies on the Adamantane Cage Structure: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a unique, rigid, and highly symmetrical cage-like structure resembling a diamondoid. This distinct architecture imparts exceptional physicochemical properties, making it a subject of extensive theoretical and experimental investigation. Its high lipophilicity, metabolic stability, and ability to be functionalized at its bridgehead and bridge positions have established adamantane as a privileged scaffold in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the theoretical studies on the adamantane cage, its physicochemical properties, relevant experimental protocols, and its applications in drug design, with a focus on computational workflows and signaling pathway modulation.

Theoretical Studies on the Adamantane Cage Structure

Theoretical studies are crucial for understanding the intrinsic properties of the adamantane cage and for predicting the behavior of its derivatives. These studies primarily involve quantum chemical calculations and molecular mechanics simulations.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure, stability, and reactivity of adamantane and its derivatives.[2] Functionals such as B3LYP, combined with various basis sets (e.g., 6-31G(d,p), 6-311G++(d,p)), have been successfully used to calculate geometric parameters, vibrational frequencies, and electronic properties.[2][3] Semi-empirical methods like AM1 and PM3 have also been utilized for calculating properties such as the enthalpy of formation.

These calculations have provided valuable insights into:

-

Bond lengths and angles: Theoretical calculations of C-C and C-H bond lengths and bond angles in adamantane are in excellent agreement with experimental data obtained from electron diffraction and X-ray crystallography.[2][4]

-

Electronic properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the reactivity and electronic transitions of adamantane derivatives, have been extensively studied.[3]

-

Reaction mechanisms: Quantum chemical calculations have been used to elucidate the mechanisms of various reactions involving adamantane, such as electrophilic substitution and radical reactions.

Molecular Mechanics and Dynamics

Molecular mechanics and dynamics simulations are instrumental in studying the conformational properties, strain energy, and dynamic behavior of the adamantane cage and its derivatives. These methods treat molecules as a collection of atoms held together by classical force fields.

Key applications include:

-

Strain energy: Adamantane is considered to be virtually strain-free, a property that contributes to its high stability. Molecular mechanics calculations have quantified this low strain energy.[5]

-

Conformational analysis: While the adamantane cage itself is rigid, these simulations are vital for studying the conformational preferences of flexible substituents attached to the cage.

-

Intermolecular interactions: Molecular dynamics simulations have been used to study the interactions of adamantane derivatives with biological macromolecules, such as proteins and lipid membranes, providing insights into their mechanism of action.[6]

Physicochemical Properties of Adamantane and its Derivatives

The unique cage structure of adamantane results in a distinct set of physicochemical properties. The introduction of various functional groups allows for the fine-tuning of these properties for specific applications.

Data Presentation

The following tables summarize key quantitative data on the physicochemical properties of adamantane and some of its derivatives.

| Parameter | Theoretical Value | Experimental Value | Reference |

| C-C Bond Length (Å) | 1.53 - 1.55 | 1.54 | [2][4] |

| C-H Bond Length (Å) | - | 1.112 | [4] |

| C-C-C Bond Angle (°) | ~109.5 | - | [3] |

| Point Group Symmetry | Td | Td | [4] |

| Table 1: Geometric Parameters of Adamantane. |

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [7] |

| Molar Mass ( g/mol ) | 136.23 | [7] |

| Melting Point (°C) | 270 (sublimes) | [4] |

| Density (g/cm³) | 1.07 | [4] |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents | [4] |

| Table 2: Physicochemical Properties of Adamantane. |

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Pristine Adamantane | -7.44 | - | >6 | [3] |

| 2-bora-adamantane | -7.10 | - | - | [3] |

| 1,3-di-bora-adamantane | -6.95 | - | - | [3] |

| Table 3: Calculated Electronic Properties of Boron-Substituted Adamantane Derivatives (B3LYP/6-31G(d)). [3] |

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| N-Arylalkyl-2-azaadamantan-1-ol (14) | σ₁ Receptor | - | [8] |

| N-Arylalkyl-2-azaadamantan-1-ol (19) | σ₂ Receptor | - | [8] |

| N-benzyl benzamidine (28) | GluN2B-containing NMDARs | - | [8] |

| Adamantane-linked 1,2,4-triazole (1) | 11β-HSD1 | Similar to native ligand | [9] |

| Adamantane-linked 1,2,4-triazole (2) | 11β-HSD1 | Similar to native ligand | [9] |

| Adamantane-linked 1,2,4-triazole (3) | 11β-HSD1 | Similar to native ligand | [9] |

| Table 4: Binding Affinities of Selected Adamantane Derivatives. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and characterization of adamantane derivatives.

Synthesis of 1-Adamantyl Azide

This protocol describes the synthesis of 1-adamantyl azide from 1-bromoadamantane via a unimolecular nucleophilic substitution (Sₙ1) reaction.[10]

Materials:

-

1-Bromoadamantane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stir bar, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-bromoadamantane (1.0 eq) in DMF.

-

Add sodium azide (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or GC-MS.

-

After completion (typically 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude 1-adamantyl azide.

-

Purify the crude product by column chromatography on silica gel if necessary.

Safety Note: Sodium azide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

-

Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Use a high-field NMR spectrometer (≥300 MHz). Acquire a standard 1D ¹H NMR spectrum with a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum with a 30-45 degree pulse angle, a spectral width of ~220 ppm, and a longer relaxation delay (2-5 seconds).

-

Data Analysis: Process the FID, phase the spectrum, and perform baseline correction. Integrate ¹H NMR signals and analyze chemical shifts and coupling constants to elucidate the structure.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with KBr and pressing it into a thin disk.

-

Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum and then the sample spectrum, typically in the 4000-400 cm⁻¹ range.

-

Data Analysis: Identify the absorption bands (in cm⁻¹) corresponding to the vibrational frequencies of the functional groups.

4.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer (e.g., via GC-MS for volatile compounds).

-

Ionization: Use Electron Ionization (EI) at 70 eV to ionize and fragment the molecules.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The adamantyl cation (m/z 135) is a characteristic fragment.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of an adamantane derivative on a cancer cell line (e.g., A549) using the MTT assay.[11]

Materials:

-

A549 cells

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Adamantane derivative (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate, microplate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with increasing concentrations of the adamantane derivative for 24, 48, and 72 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Applications in Drug Design and Development

The adamantane scaffold is a valuable building block in drug design due to its ability to modulate the properties of bioactive molecules.

Adamantane as a Pharmacophore

The incorporation of an adamantane moiety can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate by:

-

Increasing lipophilicity: The bulky, nonpolar adamantane cage enhances the molecule's ability to cross cell membranes.[1]

-

Improving metabolic stability: The rigid structure of adamantane can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[1]

-

Enhancing binding affinity: The three-dimensional nature of adamantane allows for specific and strong interactions with the binding pockets of target proteins.[1]

Signaling Pathway Modulation

Adamantane derivatives have been shown to modulate various biological signaling pathways. A notable example is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway:

Adamantane-linked isothiourea derivatives have been demonstrated to suppress the growth of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[1] This pathway is a key regulator of inflammation and cell survival. Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes involved in inflammation, cell proliferation, and survival. The adamantane derivatives interfere with this cascade, leading to the suppression of tumor growth.

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane derivatives.

Computational Drug Design Workflow for Adamantane Derivatives

Computational methods are integral to the modern drug discovery pipeline for adamantane-based therapeutics. A typical workflow involves several stages, from initial hit identification to lead optimization.

Caption: Computational drug design workflow for adamantane derivatives.

This workflow typically begins with the virtual screening of large libraries of adamantane-containing compounds against a specific biological target using molecular docking.[12][13] The initial "hits" are then subjected to more rigorous computational analysis, including Quantitative Structure-Activity Relationship (QSAR) modeling to establish a correlation between the chemical structure and biological activity, and molecular dynamics simulations to study the stability and dynamics of the ligand-protein complex.[14][15][16] The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the promising candidates are also predicted in silico.[17] Based on these computational predictions, lead compounds are optimized, synthesized, and then validated through in vitro and in vivo biological assays.

Conclusion

Theoretical studies, encompassing quantum chemical calculations and molecular simulations, have provided a profound understanding of the unique structural and electronic properties of the adamantane cage. This theoretical framework, in conjunction with detailed experimental validation, has been instrumental in harnessing the potential of adamantane as a versatile scaffold in drug discovery and development. The ability to computationally predict the behavior of adamantane derivatives and to model their interactions with biological targets continues to accelerate the design of novel therapeutics with enhanced efficacy and safety profiles. Future research will likely focus on the development of more accurate and efficient computational models and the exploration of novel applications of adamantane-based systems in medicine and nanotechnology.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

- 9. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl Adamantane-1-carboxylate: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl adamantane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The procedure outlined is based on the well-established Fischer esterification method, a reliable and widely used reaction for the preparation of esters from carboxylic acids and alcohols.

Introduction

This compound is an ester derivative of adamantane-1-carboxylic acid. The bulky and lipophilic adamantane cage is a common scaffold in drug design, often imparting favorable pharmacokinetic properties to bioactive molecules. This protocol details the synthesis of the ethyl ester through the acid-catalyzed reaction of adamantane-1-carboxylic acid with ethanol.

Reaction Scheme

The synthesis proceeds via a Fischer esterification reaction, as depicted below:

Caption: Fischer esterification of adamantane-1-carboxylic acid with ethanol.

Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification.[1][2]

Materials:

-

Adamantane-1-carboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or chloroform)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve adamantane-1-carboxylic acid in an excess of absolute ethanol. A typical ratio is to use ethanol as the solvent.

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 2-5 mol% relative to the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours.

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing a significant volume of water. c. Extract the aqueous layer with diethyl ether or chloroform (3 x volumes). d. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate using a rotary evaporator to remove the solvent. c. The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

While direct yield data for the Fischer esterification of adamantane-1-carboxylic acid to its ethyl ester is not extensively reported in the provided search results, related procedures suggest high efficiency. The following table presents comparative data from a similar synthesis.

| Product | Starting Material | Method | Reported Yield/Recovery | Reference |

| Methyl 1-adamantanecarboxylate | Adamantane-1-carboxylic acid | Fischer Esterification | 90% (overall recovery after hydrolysis) | [3] |

| This compound | 1-Adamantanecarboxylic acid | Two-step (via acyl chloride) | 89% | [4] |

This data suggests that a high yield can be expected for the direct Fischer esterification of adamantane-1-carboxylic acid with ethanol under optimized conditions.

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents like diethyl ether and chloroform are flammable and volatile. Work in a well-ventilated area, away from ignition sources.

-

Always perform reactions in a fume hood.

References

Application of Ethyl Adamantane-1-Carboxylate in Antiviral Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been a cornerstone in the field of antiviral drug discovery, with foundational compounds like amantadine and rimantadine historically used against influenza A virus.[1][2] These molecules function by targeting the M2 proton channel, a crucial component in the viral replication cycle.[3] The rigid, lipophilic adamantane cage is a versatile scaffold for chemical modification, leading to the exploration of a wide array of derivatives with diverse antiviral activities. Ethyl adamantane-1-carboxylate, as a key intermediate in the synthesis of more complex adamantane derivatives, holds significant potential in the development of novel antiviral agents. While direct antiviral data for this compound is not extensively documented in publicly available literature, its structural analogs have demonstrated potent efficacy against a range of viruses. This document provides an overview of the application of this compound and its derivatives in antiviral research, including potential mechanisms of action and detailed experimental protocols for their evaluation.

Antiviral Activity of Structurally Related Adamantane Derivatives

Research into adamantane-based compounds has yielded derivatives with significant activity against various viruses. While specific data for this compound is limited, the following table summarizes the antiviral activity of closely related ethyl-ester-containing and other adamantane derivatives, providing a valuable reference for the potential of this chemical class.

| Compound/Derivative | Virus | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| Ethyl(3-ethyladamant-1-yl)carbamate | Herpes Simplex Virus | 0.62 µg/mL | [4] | |||

| Vaccinia Virus | 5.15 µg/mL | [4] | ||||

| Adenovirus | 48.5 µg/mL | [4] | ||||

| Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | Smallpox Vaccine Virus | High Activity | [5] | |||

| Amantadine | Influenza A Virus | CPE Reduction | ~1 µg/mL | >100 µg/mL | >100 | [6] |

| Rimantadine | Influenza A Virus | CPE Reduction | ~1 µg/mL | >100 µg/mL | >100 | [6] |

Potential Mechanisms of Action

The primary mechanism of action for first-generation adamantane antivirals is the blockade of the M2 ion channel of the influenza A virus.[3] This channel is essential for the uncoating of the virus within the host cell. By obstructing this channel, these drugs prevent the release of the viral genome into the cytoplasm, thereby halting replication.[7]